molecular formula C16H30O2 B3119251 Ethyl tetradec-9-enoate CAS No. 24880-50-0

Ethyl tetradec-9-enoate

Cat. No. B3119251
CAS RN: 24880-50-0
M. Wt: 254.41 g/mol
InChI Key: SVEDZEIUAKXCCX-UHFFFAOYSA-N
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Description

Ethyl tetradec-9-enoate, also known as ethyl (9E)-tetradec-9-enoate or ethyl trans-9-tetradecenoate, is a natural substance and extractive . It has a molecular weight of 254.41350000 and a formula of C16 H30 O2 .


Synthesis Analysis

While specific synthesis methods for Ethyl tetradec-9-enoate were not found in the search results, a study on bumblebee species indicates that compounds similar to Ethyl tetradec-9-enoate are produced by fatty acid desaturases (FADs) in the labial glands of the insects .


Molecular Structure Analysis

The molecular structure of Ethyl tetradec-9-enoate is represented by the formula C16 H30 O2 . The IUPAC Standard InChI is InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h10-11H,3-9,12-15H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl tetradec-9-enoate is soluble in water, with a solubility of 0.05783 mg/L at 25 °C . Its molecular weight is 254.4082 .

Scientific Research Applications

Crystal Packing Interactions

Ethyl tetradec-9-enoate and its derivatives have been studied for their unique interactions in crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates rare N⋯π and C–H⋯N interactions, forming zigzag double-ribbons in its crystalline structure (Zhang, Wu, & Zhang, 2011).

Antifungal Properties

Research has highlighted the antifungal potential of ethyl tetradec-9-enoate derivatives. A study found that derivatives like ethyl tetracosa-9,12,15,18,21-pentaenoate and ethyl nonadeca-10,13-dienoate, isolated from red algae, exhibited antifungal activity against various fungi, including Candida glabrata and Aspergillus fumigatus (Feng et al., 2015).

Ethenolysis in Renewable Raw Materials

In the field of renewable resources, ethyl tetradec-9-enoate derivatives play a role in the ethenolysis of ricinoleic acid methyl ester. This process leads to the production of valuable oleochemical substances like methyl dec-9-enoate, highlighting its significance in sustainable chemistry (Behr, Krema, & Kämper, 2012).

Synthesis of Unnatural α-Amino Acid Derivatives

Ethyl tetradec-9-enoate derivatives have been used in the synthesis of unnatural α-amino esters. For example, ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates were prepared using a Pd(II)-catalyzed three-component coupling method, demonstrating their utility in creating complex molecular structures (Hopkins & Malinakova, 2007).

Molecular Conformational Analysis

Studies have also been conducted on the molecular conformation and vibrational spectra of ethyl tetradec-9-enoate derivatives. Research involving ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate explored its conformational behavior, NLO, and NMR properties, providing insights into its structural and electronic characteristics (Mary et al., 2015).

Mechanism of Action

While the specific mechanism of action for Ethyl tetradec-9-enoate is not mentioned in the search results, it is known that similar compounds elicit electroantennogram (EAG) responses from queens of certain bumblebee species .

Safety and Hazards

According to the available data, Ethyl tetradec-9-enoate does not have any identified hazards or precautionary statements . Its oral, dermal, and inhalation toxicity have not been determined .

properties

IUPAC Name

ethyl tetradec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEDZEIUAKXCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80781926
Record name Ethyl tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80781926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetradec-9-enoate

CAS RN

24880-50-0
Record name Ethyl tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80781926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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